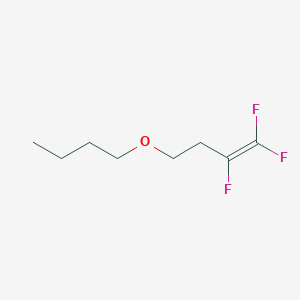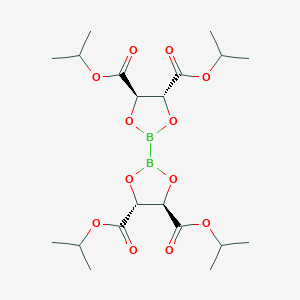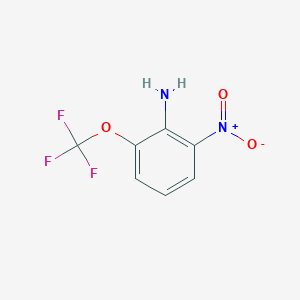
2-Nitro-6-(trifluoromethoxy)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Organocatalytic Oxidation in Green Chemistry
The oxidation of substituted anilines, including derivatives similar to 2-Nitro-6-(trifluoromethoxy)aniline, has been studied for creating azoxybenzenes and nitro compounds. This process, utilizing 2,2,2-trifluoroacetophenone-mediated oxidation, is significant in green chemistry due to its environmentally friendly approach and high yield production. The study underscores the importance of this compound in developing user-friendly protocols scalable for industrial applications (Voutyritsa et al., 2017).
2. Catalysis in Chemical Manufacturing
The hydrogenation of nitroarenes, a category that includes compounds like 2-Nitro-6-(trifluoromethoxy)aniline, is pivotal in producing anilines. These anilines are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research involving FeOx-supported platinum single-atom structures has shown significant advancements in this field, providing insights into more efficient and selective production methods (Wei et al., 2014).
3. Crystal and Molecular Structure Analysis
The study of the crystal and molecular structures of nitroaniline derivatives, including those similar to 2-Nitro-6-(trifluoromethoxy)aniline, has been a subject of interest. These studies provide crucial information on the intermolecular and intramolecular interactions, which are fundamental to understanding the chemical properties and reactivity of such compounds (Butcher et al., 1992).
4. Spectroscopic Investigation
Spectroscopic studies, such as those conducted on 4-nitro-3-(trifluoromethyl)aniline, which shares structural similarities with 2-Nitro-6-(trifluoromethoxy)aniline, have been instrumental in understanding the vibrational, structural, thermodynamic, and electronic properties of these compounds. Such research is crucial for applications in material science and engineering (Saravanan et al., 2014).
5. Environmental Remediation
Compounds like 2-Nitro-6-(trifluoromethoxy)aniline are also relevant in environmental science, particularly in studies related to the degradation of nitroaniline derivatives. Understanding the biodegradation pathways of these compounds is essential for addressing environmental pollution and developing effective remediation strategies (Khan et al., 2013).
Safety And Hazards
2-Nitro-6-(trifluoromethoxy)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-nitro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYWLQBIKTTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-(trifluoromethoxy)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


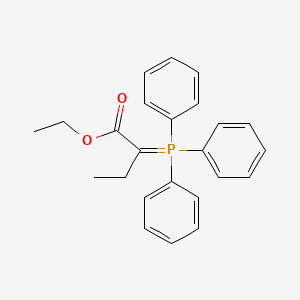

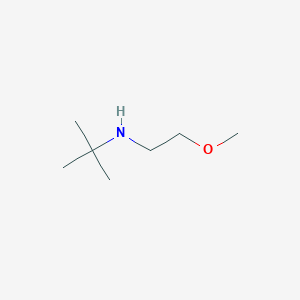


![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)



